7-Methoxy-D-tryptophan
Description
Contextualization within Substituted Indole (B1671886) Alkaloids and Tryptophan Derivatives
7-Methoxy-D-tryptophan belongs to the broad class of substituted indole alkaloids and tryptophan derivatives. Indole, a bicyclic aromatic heterocycle, is a core structural motif in a vast array of natural products and synthetic compounds with significant biological activities. wikipedia.org Tryptophan, an amino acid bearing an indole side chain, serves as a crucial precursor in the biosynthesis of numerous metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.orgmdpi.com
The substitution on the indole ring, as seen in this compound, is a common strategy in nature and in the laboratory to create chemical diversity. nih.gov The position and nature of the substituent can dramatically influence the molecule's properties and biological function. For instance, substitutions at different positions of the indole ring (C4, C5, C6, C7) are known to affect how these molecules interact with biological targets. uniurb.it Methoxy-substituted indole alkaloids, in particular, are a significant subgroup with diverse structures and have been the focus of extensive synthetic efforts. acs.orgrsc.orgrsc.org
Tryptophan derivatives are widely studied in medicinal chemistry and chemical biology. ontosight.aiacs.orgmdpi.com Modifications to the parent tryptophan molecule can lead to compounds with altered biological activities, making them useful as research tools or potential therapeutic agents. ontosight.ai The "D-" configuration of this compound indicates that it is the D-enantiomer of the amino acid, which can exhibit different biological properties compared to the more common L-enantiomer. frontiersin.org
Significance in Synthetic Organic Chemistry and Chemical Biology Research
In synthetic organic chemistry, this compound and its ethyl ester are important chiral building blocks for the total synthesis of complex natural products. acs.orgscispace.com Specifically, it has been utilized as a key intermediate in the enantiospecific synthesis of 12-alkoxy-substituted sarpagine (B1680780) and ajmaline-related indole alkaloids. acs.orgacs.org The synthesis of optically pure 7-alkoxy-tryptophans was a notable achievement, enabling access to a range of complex alkaloid structures. acs.org Synthetic methods like the Larock heteroannulation and the asymmetric Pictet-Spengler reaction have been pivotal in preparing these crucial intermediates. acs.orgscispace.com
In the realm of chemical biology, tryptophan derivatives are instrumental in studying biological processes. The introduction of modifications like the 7-methoxy group allows researchers to probe the structure-function relationships of proteins and enzymes. chemimpex.com For example, substituted tryptophans can be incorporated into peptides to enhance their stability or to study their interactions with specific biological targets. chemimpex.com The metabolism of tryptophan is a critical pathway in various physiological and pathological states, and derivatives of tryptophan are used to study the enzymes involved, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). umcg.nlpnas.org
The unique properties of this compound make it a valuable tool for researchers aiming to develop novel compounds with specific biological activities or to understand fundamental biological pathways.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol cymitquimica.com |
| Appearance | White to off-white powder chemimpex.com |
| Chirality | D-enantiomer |
Related Synthetic Procedures
| Reaction | Description |
| Larock Heteroannulation | A palladium-catalyzed process used for the synthesis of indoles from halo-substituted anilines and alkynes. It has been employed in the synthesis of this compound. acs.orgacs.org |
| Asymmetric Pictet-Spengler Reaction | A key reaction for the construction of tetracyclic indole alkaloid skeletons, utilizing chiral tryptophan derivatives like this compound to ensure stereospecificity. acs.org |
| Schöllkopf Chiral Auxiliary | Used in combination with other synthetic methods to achieve the enantiospecific synthesis of amino acids, including this compound. acs.org |
Properties
IUPAC Name |
(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZROTSTMQSBFK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457291 | |
| Record name | 7-METHOXY-D-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808145-87-1 | |
| Record name | 7-METHOXY-D-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies of 7 Methoxy D Tryptophan and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis provides direct routes to enantiomerically pure 7-Methoxy-D-tryptophan, avoiding the need for resolving racemic mixtures. These approaches often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.
Chiral Auxiliary-Mediated Strategies (e.g., Schöllkopf-based methods)
A prominent and effective method for the asymmetric synthesis of α-amino acids, including this compound, is the Schöllkopf method. wikipedia.orgbiosynth.com This strategy utilizes a chiral auxiliary, typically derived from an inexpensive, naturally occurring amino acid like valine, to direct the stereoselective alkylation of a glycine-derived enolate. wikipedia.orgnih.gov
The general approach involves the formation of a bis-lactim ether from a dipeptide of glycine (B1666218) and valine. wikipedia.orgbiosynth.com Deprotonation of this bis-lactim ether creates a planar enolate, where one face is sterically shielded by the isopropyl group of the valine auxiliary. wikipedia.org Subsequent reaction with an electrophile, in this case, a precursor to the 7-methoxyindolemethyl side chain, occurs preferentially from the less hindered face, leading to a high degree of diastereoselectivity. biosynth.comnih.gov Finally, mild acidic hydrolysis cleaves the newly formed α-substituted amino acid from the chiral auxiliary, yielding the desired D-amino acid in high enantiomeric excess. wikipedia.orgbiosynth.com
In the specific synthesis of this compound, a propargyl-substituted Schöllkopf chiral auxiliary is often employed. acs.org This auxiliary is then coupled with a substituted aniline, such as 2-iodo-6-methoxyaniline (B1600803), in a palladium-catalyzed reaction to construct the indole (B1671886) ring system. acs.orgub.edu This combination of the Schöllkopf method with a palladium-catalyzed heteroannulation has proven to be a powerful and efficient route for the enantiospecific synthesis of this compound ethyl ester in good yields. acs.orgcapes.gov.brscispace.comnih.gov
Palladium-Catalyzed Heteroannulation Reactions
Palladium-catalyzed reactions are central to the construction of the indole core of this compound and its analogues. The Larock heteroannulation is a particularly powerful one-pot method for synthesizing 2,3-disubstituted indoles from o-iodoanilines and internal alkynes. ub.edu This reaction offers excellent regioselectivity and generally produces good to excellent yields. ub.edu
In the context of this compound synthesis, the Larock heteroannulation is often combined with chiral auxiliary-based strategies. acs.orgcapes.gov.brscispace.comnih.govmdpi.comacs.org For instance, the reaction between 2-iodo-6-methoxyaniline and a propargyl-substituted Schöllkopf chiral auxiliary, catalyzed by a palladium(II) species like palladium acetate (B1210297), directly leads to the formation of the 7-methoxyindole (B1360046) scaffold with the chiral amino acid side chain precursor already in place. acs.orgub.edu This convergent approach is highly efficient for preparing optically pure 7-alkoxytryptophans on a large scale. acs.orgacs.org The choice of palladium catalyst and ligands can be crucial for optimizing the reaction, with phosphine-free systems also showing promise. ub.edu
The versatility of palladium-catalyzed methods extends to the synthesis of various unnatural tryptophans, making it a cornerstone of modern synthetic organic chemistry. researchgate.net
Asymmetric Pictet-Spengler Reactions for Stereospecific Construction
The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydro-β-carbolines, which are core structures in many indole alkaloids. mdpi.comjh.edu The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions, followed by ring closure. mdpi.com The asymmetric variant of this reaction is a key step in the stereospecific synthesis of complex molecules derived from tryptophan derivatives. mdpi.com
In the synthesis of natural products utilizing this compound, the asymmetric Pictet-Spengler reaction serves as a pivotal step to establish critical stereocenters. capes.gov.brnih.govmdpi.comacs.org For example, after the initial synthesis of this compound ethyl ester, it can be converted into a tryptamine derivative. This derivative then undergoes an asymmetric Pictet-Spengler reaction with an appropriate aldehyde to construct the polycyclic framework of the target alkaloid. acs.orgcapes.gov.brnih.govmdpi.comacs.org The stereochemistry of the newly formed ring is controlled by the existing chiral center from the D-tryptophan backbone. mdpi.com This reaction has been successfully employed in the total synthesis of several 12-methoxy-substituted sarpagine (B1680780) and ajmaline (B190527) indole alkaloids. acs.orgcapes.gov.brnih.govacs.org
Recent advances have focused on developing catalytic enantioselective Pictet-Spengler reactions using chiral Brønsted acids or thiourea-based catalysts, which can provide direct access to unprotected tetrahydro-β-carbolines in high enantiomeric excess. jh.edu
Stereoselective Alkylation and Annulation Routes to Indole Scaffolds
Stereoselective alkylation and annulation reactions provide alternative and often highly efficient pathways to construct the functionalized indole core of this compound and related structures. These methods focus on the controlled formation of carbon-carbon bonds at specific positions of the indole ring.
One notable approach involves the Friedel-Crafts alkylation of a pre-formed 7-methoxyindole with a suitable electrophile. rsc.org For example, a chiral bicyclic intermediate can be coupled with 7-methoxyindole in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to generate the core structure of indole-diterpenoid natural products. rsc.org The stereoselectivity of such alkylations can be influenced by the steric bulk of the reactants and the nature of the catalyst.
Annulation strategies, which involve the formation of a new ring onto the indole scaffold, are also powerful. A stereoselective annulation protocol has been developed to construct dihydrofuranoindoles from 7-hydroxyindole (B18039) and a β-bromo-β-nitrostyrene in the presence of a bifunctional squaramide catalyst. thieme-connect.com This domino Friedel-Crafts alkylation/annulation process proceeds with high regioselectivity. thieme-connect.com
Furthermore, rhodium-catalyzed C-H alkylation of protic indoles offers a direct method for functionalization. researchgate.net The regioselectivity of these reactions can be directed by hydrogen-bonding effects, allowing for selective alkylation at the C6 position of the indole ring. researchgate.net
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. These biocatalytic approaches often operate under mild conditions and can achieve near-perfect stereoselectivity.
D-Aminoacylase-Mediated Optical Resolution of Racemic Mixtures
One of the most established enzymatic methods for obtaining D-amino acids is the optical resolution of a racemic mixture of N-acetyl amino acids using D-aminoacylase. researchgate.netsunderland.ac.uk This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, leaving the N-acetyl-L-amino acid untouched. researchgate.net
The process begins with the chemical synthesis of a racemic mixture of N-acetyl-7-methoxytryptophan. This racemic mixture is then incubated with D-aminoacylase. The enzyme specifically acts on N-acetyl-7-methoxy-D-tryptophan to yield this compound and acetate. The unreacted N-acetyl-7-methoxy-L-tryptophan can then be easily separated from the desired D-amino acid product. researchgate.net This method has been successfully applied to the synthesis of other substituted D-tryptophan derivatives, such as 7'- and 6'-bromo-D-tryptophan. researchgate.netsunderland.ac.uk
Engineering of Tryptophan Synthase for Substituted Tryptophan Analogues
Tryptophan synthase (TrpS), an enzyme that naturally catalyzes the formation of L-tryptophan from indole and L-serine, has been a focal point for biocatalytic synthesis of tryptophan analogues. chim.itnih.gov The β-subunit of TrpS (TrpB) is responsible for the carbon-carbon bond formation. chim.it Through directed evolution and protein engineering, the substrate scope of TrpB has been significantly expanded to accept a wide range of substituted indoles, including those with bulky or electron-deficient groups, which are poor substrates for the wild-type enzyme. nih.gov
Engineered TrpB variants have been developed that can operate at elevated temperatures, enhancing the solubility of substrates and improving reaction efficiency. nih.gov These biocatalysts can synthesize enantiopure tryptophan analogues substituted at various positions on the indole ring. nih.gov For instance, researchers have successfully engineered TrpB for the synthesis of noncanonical amino acids (ncAAs), which are valuable for creating novel bioactive molecules. caltech.edu The evolution of TrpB has not only expanded its synthetic utility but has also provided a model system for studying protein-protein interactions and the principles of enzyme catalysis. caltech.edu
A significant challenge in using TrpS for the synthesis of D-tryptophan analogues is its strict stereoselectivity for the L-enantiomer. acs.org However, innovative one-pot biocatalytic processes have been devised to overcome this limitation.
Halogenase-Catalyzed Derivatization and Dynamic Stereoinversion
Halogenated tryptophan derivatives are important precursors for further chemical modifications. cam.ac.uk Flavin-dependent halogenases (FHals) are enzymes that can regioselectively halogenate the indole ring of tryptophan. nih.govmdpi.com For example, RebH is a tryptophan 7-halogenase that catalyzes the chlorination or bromination at the C7 position of the indole ring. rsc.orgacs.org The mechanism involves the formation of a flavin peroxide which oxidizes a halide ion to generate a hypohalous acid, the active halogenating agent. rsc.org
To synthesize D-tryptophan analogues, a powerful strategy combining halogenase-catalyzed derivatization with dynamic stereoinversion has been developed. acs.orgmdpi.com This process typically involves two key enzymatic steps. First, a specific L-amino acid oxidase, such as RebO from the actinomycete L. aerocolonigenes, selectively oxidizes the L-enantiomer of a halogenated tryptophan to its corresponding α-keto acid. acs.orgmdpi.com In the presence of a reducing agent like an ammonia-borane complex, the α-keto acid is non-selectively reduced back to the racemic amino acid. acs.org This continuous oxidation of the L-enantiomer and non-selective reduction effectively inverts the stereochemistry of the starting L-amino acid, leading to an accumulation of the D-enantiomer. acs.orgnih.gov
This one-pot reaction cascade has been successfully applied to the synthesis of D-halotryptophans with high enantiomeric excess and good isolated yields. acs.org For example, D-5-bromotryptophan has been prepared with approximately 90% conversion and greater than 92% enantiomeric excess. acs.org
Advanced Synthetic Strategies for Indole Functionalization
Beyond enzymatic methods, advanced organic synthesis strategies provide versatile routes to functionalized tryptophan derivatives.
Friedel-Crafts Conjugate Addition Methodologies
The Friedel-Crafts reaction is a fundamental method for C-C bond formation and has been adapted for the synthesis of tryptophan derivatives. chim.it A tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate has been developed to produce enantioenriched tryptophan derivatives. nih.gov This reaction can be catalyzed by a chiral BINOL•SnCl4 complex, which facilitates the formation of the new stereocenter at the α-position of the conjugate acceptor through an asymmetric protonation event. nih.gov This method is convergent and allows for the preparation of a range of substituted tryptophan derivatives in good yields and with high enantioselectivity. nih.gov The use of arenesulfonyl indoles as precursors in Friedel-Crafts reactions has also been explored, offering an alternative to traditional methods for C-3 functionalization of indoles. rsc.org
Selective C-H Activation for Tryptophan Derivatization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of tryptophan residues. chim.itnih.gov Palladium-catalyzed C-H activation at the C2 position of the indole ring has been well-established for the arylation and alkenylation of tryptophan. nih.govrsc.org This approach often requires a directing group to achieve high regioselectivity. rsc.org More recently, methods for the C7-derivatization of tryptophans have been developed. acs.org A two-step, one-pot procedure involving an iridium-catalyzed C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation allows for the efficient synthesis of C7-borylated tryptophan derivatives. chim.itacs.org These borylated intermediates can then be readily converted to a variety of C7-functionalized tryptophans, including halo, hydroxy, and aryl derivatives. acs.org
Derivatization and Modification Strategies for Research Applications
The ability to derivatize and modify tryptophan is crucial for its use in various research applications, such as in the synthesis of peptides and natural products.
Side-Chain Anchoring for Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. For the synthesis of peptides containing modified tryptophan residues, strategies for anchoring the tryptophan side chain to a solid support have been developed. researchgate.net One such strategy involves the use of a dihydropyranyl handle to link the indole nitrogen of tryptophan to a polystyrene resin. researchgate.net This forms a hemiaminal linkage that is stable to the conditions of Fmoc-based SPPS but can be cleaved under acidic conditions to release the peptide. researchgate.netub.edu This approach allows for the synthesis of complex tryptophan-containing peptides, such as the natural diketopiperazine Brevianamide F. researchgate.net The development of such side-chain anchoring strategies expands the possibilities for creating novel peptides with unique properties through both conventional and combinatorial approaches. researchgate.net
Synthesis of Variously Substituted Tryptophan Analogues (e.g., halo-, alkyl-, methoxy-)
The introduction of halo, alkyl, and methoxy (B1213986) groups onto the tryptophan scaffold has been achieved through several key synthetic strategies. These include palladium-catalyzed cross-coupling reactions, modifications of chiral precursors, and direct C-H functionalization.
One prominent method for the enantiospecific synthesis of this compound involves a combination of the Larock heteroannulation process with a Schöllkopf-based chiral auxiliary. acs.orgscispace.comacs.orgmdpi.com This approach utilizes 2-iodo-6-methoxyaniline and a propargyl-substituted Schöllkopf chiral auxiliary to construct the indole ring system with the desired methoxy substituent at the 7-position and control the stereochemistry at the α-carbon. acs.orgcapes.gov.brnih.govacs.org The reaction is catalyzed by a palladium(II) species, such as palladium acetate (Pd(OAc)₂). acs.org This strategy has proven effective for the large-scale preparation of optically pure 7-alkoxy-tryptophans. acs.org A similar palladium-mediated heteroannulation has been successfully applied to the synthesis of other isomers, such as optically pure 6-methoxy-D-tryptophan, on a large scale. scispace.comresearchgate.net
Another versatile method for accessing a range of substituted (S)-tryptophan analogues, including those with halo, methoxy, and alkyl groups, is the Strecker amino acid synthesis. rsc.orgscispace.comrsc.org This approach employs an (S)-methylbenzylamine-based chiral auxiliary to facilitate the asymmetric synthesis. rsc.orgscispace.comrsc.org The process starts from the corresponding substituted indoles, which are first homologated to form 2-(indol-3-yl)acetaldehydes. These intermediates then undergo a Strecker condensation to produce α-aminonitriles, which are subsequently hydrolyzed to yield the desired α-amino acids. rsc.org
Direct functionalization of the tryptophan indole ring represents another important avenue. For instance, C4-substituted tryptophan derivatives can be prepared from an N-acetyl 4-boronate tryptophan methyl ester intermediate. rsc.org This allows for the introduction of various groups, such as aryl, alkyl, cyano, and hydroxyl, at the C4-position through transition metal-catalyzed cross-coupling reactions. rsc.org Furthermore, palladium(II)-catalyzed C-H activation has been utilized for the direct C4-acetoxylation of tryptophan derivatives, providing a route to 4-hydroxy-tryptophan. acs.org
Enzymatic methods, utilizing enzymes like tryptophan synthase (TrpS), also offer a pathway to substituted tryptophans. chim.itgoogle.com By engineering the β-subunit of TrpS, its substrate scope can be expanded to accept substituted indoles, enabling the biocatalytic synthesis of various tryptophan analogues. chim.it
These methodologies provide a powerful toolkit for chemists to access a wide array of substituted tryptophan derivatives, which are invaluable for the synthesis of natural products and the development of new bioactive molecules. nih.gov
Table 1: Overview of Synthetic Methodologies for Substituted Tryptophan Analogues
| Methodology | Key Features | Substituents Introduced | Position(s) | Key Reagents/Catalysts |
|---|---|---|---|---|
| Larock Heteroannulation | Enantiospecific, builds indole ring | Methoxy, Alkoxy | 6, 7 | Pd(OAc)₂, Schöllkopf chiral auxiliary |
| Strecker Synthesis | Chiral auxiliary-facilitated | Halo, Methoxy, Alkyl | Various | (S)-methylbenzylamine chiral auxiliary |
| Functionalization of Boronate Ester | Modular, versatile | Aryl, Alkyl, Cyano, Hydroxy | 4 | Transition metal catalysts |
| C-H Activation | Direct functionalization | Acetoxy (convertible to Hydroxy) | 4 | Pd(OAc)₂ |
| Enzymatic Synthesis | Biocatalytic, aqueous conditions | Various | Various | Engineered Tryptophan Synthase (TrpS) |
Table 2: Examples of Synthesized Substituted Tryptophan Analogues
| Compound Name | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| This compound | Larock Heteroannulation | 2-iodo-6-methoxyaniline, Propargyl-substituted Schöllkopf chiral auxiliary | acs.orgmdpi.com |
| 6-Methoxy-D-tryptophan | Larock Heteroannulation | Substituted o-iodoaniline, Chiral alkyne | scispace.comresearchgate.net |
| (S)-4-Methoxy-tryptophan | Strecker Synthesis | 4-Methoxyindole | rsc.orgrsc.org |
| (S)-5-Methoxy-tryptophan | Strecker Synthesis | 5-Methoxyindole | rsc.org |
| C4-Aryl-tryptophan derivative | Functionalization of Boronate Ester | N-acetyl 4-boronate tryptophan methyl ester, Aryl boronic acid | rsc.org |
| C4-Alkyl-tryptophan derivative | Functionalization of Boronate Ester | N-acetyl 4-boronate tryptophan methyl ester, Alkyl halide | rsc.org |
| 4-Hydroxy-tryptophan derivative | C-H Activation/Acetoxylation | N-protected tryptophan | acs.org |
Biosynthetic Pathways and Enzymatic Transformations Involving Tryptophan Derivatives
Role as a Biosynthetic Precursor in Natural Product Synthesis
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the assembly of a wide range of peptide-based natural products, many of which possess potent antibiotic properties. acs.org A key feature of NRPSs is their ability to incorporate a diverse array of building blocks beyond the 20 proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and various substituted precursors. acs.org
While direct incorporation of 7-Methoxy-D-tryptophan into a specific non-ribosomal peptide has not been extensively documented, the inclusion of closely related analogs is well-established, highlighting the substrate promiscuity of NRPS adenylation domains. For instance, the argyrins, a family of macrocyclic peptide antibiotics, contain an unusual (S)-4-methoxy-tryptophan residue, which is critical for their biological activity. rsc.org Similarly, the cyclic tetrapeptide apicidin (B1684140) F, an inhibitor of histone deacetylase with antimalarial properties, contains an N-methoxy-L-tryptophan unit. nih.gov Furthermore, feeding studies with Pseudomonas aureofaciens, the producer of the antifungal antibiotic pyrrolnitrin (B93353), have shown that supplementation with various tryptophan analogs, including 6-methoxy-tryptophan, leads to the formation of new pyrrolnitrin derivatives. asm.org The biosynthetic machinery for pyrrolnitrin shares features with NRPS systems, particularly in its use of a tryptophan precursor. The closely related compound, 7-methyl-DL-tryptophan, has been identified as a key precursor in the biosynthesis of many non-ribosomal peptide antibiotics. medchemexpress.commedchemexpress.com These findings collectively suggest that the enzymatic machinery of NRPSs is capable of recognizing and incorporating methoxy-substituted tryptophans, making this compound a plausible, albeit not yet reported, building block for novel non-ribosomal peptides.
Table 1: Examples of Methoxy-Tryptophan Analogs in Natural Products This table is interactive. You can sort and filter the data.
| Precursor Analog | Natural Product Class | Specific Example | Organism | Reference |
|---|---|---|---|---|
| (S)-4-Methoxy-tryptophan | Non-ribosomal Peptide | Argyrin A | Archangium gephyra | rsc.org |
| N-Methoxy-L-tryptophan | Non-ribosomal Peptide | Apicidin F | Fusarium fujikuroi | nih.gov |
| 6-Methoxy-tryptophan | Pyrrolnitrin-type Antibiotic | 6-Methoxy-pyrrolnitrin analog | Pseudomonas aureofaciens | asm.org |
This compound serves as a crucial chiral starting material in the laboratory synthesis of complex indole (B1671886) alkaloids, particularly those belonging to the sarpagine (B1680780) family. Its specific structure allows for the regio- and stereospecific construction of intricate molecular architectures. The 7-methoxy group on the tryptophan indole ring is strategically used to generate the 12-methoxy substitution pattern commonly found in a subset of sarpagine and related alkaloids. acs.org
Research has demonstrated the successful enantiospecific synthesis of this compound ethyl ester, which was subsequently employed as a key intermediate in the first total syntheses of several 12-methoxy-substituted alkaloids. acs.orgnih.govacs.orgresearchgate.net This approach utilizes key chemical transformations such as the asymmetric Pictet-Spengler reaction and palladium-catalyzed cross-coupling to build the characteristic polycyclic core of these natural products. acs.orgmdpi.com
The utility of this compound as a precursor is highlighted in the synthesis of the following alkaloids:
(+)-12-Methoxyaffinisine : A sarpagine alkaloid whose synthesis was achieved using this compound. acs.orgnih.govmdpi.com
(+)-12-Methoxy-Na-methylvellosimine : Another sarpagine alkaloid synthesized from this precursor. acs.orgnih.govmdpi.com
(-)-Fuchsiaefoline : The synthesis of this alkaloid was also accomplished starting from this compound. acs.orgacs.orgmdpi.comaalto.fi
This synthetic strategy underscores the value of specifically substituted tryptophan derivatives in accessing structurally complex and biologically relevant natural products that would be difficult to obtain otherwise. acs.org
Table 2: Indole Alkaloids Synthesized from this compound This table is interactive. You can sort and filter the data.
| Target Alkaloid | Alkaloid Class | Key Synthetic Steps | Starting Material | Reference |
|---|---|---|---|---|
| (+)-12-Methoxyaffinisine | Sarpagine | Asymmetric Pictet-Spengler, Pd-catalyzed coupling | This compound | acs.orgnih.govmdpi.com |
| (+)-12-Methoxy-Na-methylvellosimine | Sarpagine | Asymmetric Pictet-Spengler, Pd-catalyzed coupling | This compound | acs.orgnih.govmdpi.com |
| (-)-Fuchsiaefoline | Sarpagine-related | Asymmetric Pictet-Spengler, Pd-catalyzed coupling | This compound | acs.orgacs.orgmdpi.com |
Enzymology of Tryptophan and its Analogues
Tryptophan synthase (EC 4.2.1.20) is a well-studied enzyme complex that catalyzes the final steps in the biosynthesis of tryptophan. wikipedia.org It is typically a tetramer composed of two α and two β subunits (α2β2). The α-subunit cleaves indole-3-glycerol phosphate (B84403) to indole and glyceraldehyde-3-phosphate, and the indole is then channeled to the β-subunit, where it condenses with serine to form L-tryptophan. mdpi.comresearchgate.net
The enzyme exhibits significant substrate promiscuity, accepting a variety of indole analogs to synthesize corresponding tryptophan derivatives. wikipedia.org This property has been exploited for the chemoenzymatic production of non-canonical amino acids. Studies have shown that tryptophan synthases from various sources, including plants like carrot and tobacco, can utilize methoxy-substituted indoles. Specifically, 7-methoxyindole (B1360046) has been shown to be a substrate for tryptophan synthase from carrot and tobacco cell cultures, leading to the formation of 7-methoxy-tryptophan. nih.gov While the analogs most rapidly utilized by the carrot enzyme were 6-methoxyindole (B132359) and fluoroindoles, the 7-methoxy isomer was also processed. nih.gov Engineered variants of tryptophan synthase have been developed with an even broader substrate scope, showing activity towards analogs like 5-methoxyindole. researchgate.netbiorxiv.orgacs.org This demonstrates that the active site of tryptophan synthase can accommodate the steric bulk and electronic properties of a methoxy (B1213986) group at various positions on the indole ring, including the 7-position.
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of the kynurenine (B1673888) pathway, the major route of tryptophan catabolism in mammals. portlandpress.comwikipedia.org Both enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. portlandpress.comnih.gov
There are significant differences in their substrate specificity. Tryptophan 2,3-dioxygenase (TDO) is highly specific for the L-isomer of tryptophan. nih.govuniprot.org Therefore, it is not expected to metabolize this compound.
In contrast, Indoleamine 2,3-dioxygenase 1 (IDO1) exhibits broader substrate tolerance. It is known to catabolize D-tryptophan, although with a much lower catalytic efficiency compared to L-tryptophan. uniprot.org The Michaelis constant (Km) for D-tryptophan is in the millimolar range (e.g., 4.6 mM), whereas for L-tryptophan it is in the micromolar range (e.g., ~21 µM), indicating a significantly lower affinity for the D-isomer. uniprot.org While no direct studies on the interaction between IDO1 and this compound have been reported, research on other substituted tryptophans provides some insight. For example, studies with melatonin (B1676174) (N-acetyl-5-methoxytryptamine) showed that it was not cleaved by the standard dioxygenase activity of IDO1, suggesting that substitutions on the indole ring can interfere with binding or catalysis. researchgate.net Given the already low efficiency of IDO1 with D-tryptophan, it is plausible that the addition of a methoxy group at the 7-position would further hinder or prevent its catabolism via the kynurenine pathway.
Enzymatic deamination is a key reaction in amino acid metabolism, converting an amino acid into its corresponding α-keto acid. This can be achieved by several classes of enzymes, including amino acid oxidases and dehydrogenases. acs.orgd-nb.info
L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids. jst.go.jp Some LAAOs show high specificity for tryptophan and its derivatives. For example, the enzyme RebO, involved in the biosynthesis of the antibiotic rebeccamycin, is an L-amino acid oxidase that preferentially acts on substituted L-tryptophans, such as 7-chloro-L-tryptophan. acs.org Such enzymes are used in chemoenzymatic cascades to produce D-amino acids by selectively deaminating and removing the L-enantiomer from a racemic mixture, which is then chemically reduced back to the racemate, gradually enriching the D-isomer. frontiersin.org
Specific D-amino acid oxidases (DAAOs) exist, but their activity towards this compound has not been documented. Other potential biotransformations include the action of tryptophanase, which can cleave tryptophan to indole, pyruvate, and ammonia, or catalyze isotopic exchange at the α-carbon. d-nb.info Furthermore, monoamine oxidases can deaminate the corresponding tryptamine (B22526) derivative, should decarboxylation occur first. icm.edu.pl However, specific studies detailing the enzymatic deamination or other biotransformations of this compound are currently lacking in the scientific literature.
Microbial Biotransformations of Tryptophan and Derivatives
The microbial world is a vast reservoir of enzymatic machinery capable of transforming a wide array of chemical compounds, including the essential amino acid tryptophan and its derivatives. These biotransformations are of significant interest due to their potential for producing novel bioactive compounds, pharmaceuticals, and valuable chemical synthons. Microorganisms, including bacteria and fungi, employ diverse metabolic pathways to modify the intricate indole structure of tryptophan, leading to a variety of derivatives.
Microbial transformations of tryptophan can involve hydroxylation, methylation, halogenation, decarboxylation, and dimerization, among other reactions. researchgate.netfrontiersin.org For instance, the fungus Aspergillus niger has been reported to hydroxylate tryptophan to produce 5-hydroxytryptophan (B29612). researchgate.net Similarly, Psilocybe coprophila can decarboxylate tryptophan to tryptamine and can also convert 5-hydroxytryptophan to 5-hydroxytryptamine (serotonin). researchgate.net These transformations highlight the ability of fungi to introduce or modify functional groups on the indole ring, which is a key feature in the generation of diverse tryptophan derivatives.
Actinomycetes, a group of bacteria known for their prolific production of secondary metabolites, also play a crucial role in the biotransformation of indole compounds. nih.govmdpi.comnih.govmdpi.comtandfonline.com Marine-derived actinomycetes, in particular, have been a source of novel indole alkaloids with complex structures, demonstrating the unique catalytic capabilities of these microorganisms. mdpi.comtandfonline.com
The enzymatic basis for many of these transformations is an active area of research. For example, the enzyme tryptophanase, found in many bacteria, catalyzes the conversion of tryptophan to indole. wikipedia.org Engineered variants of tryptophan synthase (TrpB) have been developed to synthesize a wide range of tryptophan analogs from substituted indoles and serine. This biocatalytic platform has been successfully used to produce tryptophan derivatives with substitutions at various positions of the indole ring, including the 7-position. acs.org
A notable example of regioselective modification is the chlorination of tryptophan at the 7-position by the flavin-dependent halogenase PrnA, originally identified in the bacterium Pseudomonas fluorescens. nih.gov This enzyme facilitates an electrophilic aromatic substitution, demonstrating that microorganisms have evolved sophisticated mechanisms to control the position of halogenation on the tryptophan molecule. nih.gov
While direct microbial biotransformation of this compound is not extensively documented in the readily available literature, the existing research on related compounds provides strong evidence for the feasibility of such transformations. The fungus Claviceps purpurea has been shown to convert various methyl-substituted indoles into their corresponding L-tryptophan analogs. nih.gov Specifically, the fermentation of 7-methyl indole with C. purpurea yielded 7-methyl-L-tryptophan, indicating the capability of this fungus's enzymatic system to act on 7-substituted indoles. nih.gov Although this transformation yields the L-enantiomer, it underscores the potential for microbial systems to process substrates with substitutions at the 7-position of the indole ring.
The following table summarizes selected microbial biotransformations of tryptophan and its derivatives, illustrating the diversity of reactions and the microorganisms involved.
| Substrate | Microorganism/Enzyme | Product(s) | Transformation Type |
| Tryptophan | Aspergillus niger | 5-Hydroxytryptophan | Hydroxylation |
| Tryptophan | Psilocybe coprophila | Tryptamine | Decarboxylation |
| 5-Hydroxytryptophan | Psilocybe coprophila | 5-Hydroxytryptamine | Decarboxylation |
| 7-Methyl indole | Claviceps purpurea | 7-Methyl-L-tryptophan | Tryptophan synthesis |
| Tryptophan | Tryptophan 7-halogenase (PrnA) | 7-Chlorotryptophan | Halogenation (Chlorination) |
| Various substituted indoles (including 7-substituted) | Engineered Tryptophan Synthase (TrpB) | Corresponding substituted L-tryptophans | Tryptophan synthesis |
Structure Activity Relationship Sar Studies of 7 Methoxy D Tryptophan Analogues
Methodological Frameworks for SAR Analysis
The elucidation of SAR for tryptophan analogues, including 7-Methoxy-D-tryptophan, employs a variety of methodological frameworks, ranging from traditional synthetic chemistry and biological assays to advanced computational modeling. A common approach involves the systematic synthesis of a series of analogues where specific parts of the molecule are altered. rsc.orgscispace.comrsc.org These alterations can include changing the position of substituents on the indole (B1671886) ring, modifying the amino acid side chain, or altering the stereochemistry.
One established method is the use of non-canonical amino acid derivatives in screening to study, modify, and optimize protein-ligand or protein-protein interactions. iris-biotech.de For instance, introducing different substituents on the indole ring of tryptophan can alter the electronic properties and steric bulk of the side chain, thereby influencing binding interactions. iris-biotech.de Computational screening procedures, based on methodologies like electrostatic affinity optimization, can also be employed to screen libraries of tryptophan derivatives and predict mutations that could enhance binding affinity. mit.edu
Furthermore, quantitative analysis of the incorporation of tryptophan analogues into recombinant proteins can be achieved through methods such as spectroscopic analysis, HPLC, and mass spectrometry, providing a means to quantify the effects of structural modifications at a molecular level. mdpi.com The combination of synthetic modifications and robust analytical techniques provides a comprehensive framework for building a detailed SAR model.
Influence of Methoxy (B1213986) Substitution Position on Biological Activity
The position of the methoxy group on the indole ring of tryptophan is a critical determinant of biological activity. While direct and extensive SAR studies on this compound are not widely published, inferences can be drawn from studies on other methoxy-substituted tryptophan analogues.
For example, research on argyrin A, a natural product containing a (S)-4-methoxy-tryptophan residue, has shown that this specific substitution is crucial for its biological activity. rsc.orgscispace.comrsc.org When the 4-methoxy group was replaced with a 5-methoxy group, the antimicrobial activity was tolerated, suggesting that the position of the methoxy group can modulate the biological effect. rsc.orgscispace.comrsc.org
In a different context, studies on tryptophan derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) have shown that analogues with substituents at the 5- or 6-positions can act as either substrates or inhibitors. researchgate.net Specifically, 5-methoxy-D,L-tryptophan was found to be a substrate for the enzyme. researchgate.net In another study on transglutaminase 2 inhibitors, a 5-methoxy-tryptophan derivative showed lower affinity but higher reactivity compared to a 5-fluoro-tryptophan derivative. nih.gov
A study on novel tryptophan derivatives with antiviral activity against the tobacco mosaic virus found that for an electron-donating group like methoxy on the benzene (B151609) ring, the order of activity was ortho > meta > para substitution. nih.gov This highlights that the positional isomerism of the methoxy group can have a significant impact on the biological activity of tryptophan derivatives. The synthesis of various methoxy-activated indoles has been a strategy to diversify the regiochemical behavior and enhance the reactivity of these compounds. chim.it
The following table summarizes the findings on the influence of methoxy substitution on the activity of tryptophan analogues from various studies.
| Compound/Analogue | Substitution Position | Biological Context | Observed Effect | Reference |
| (S)-4-methoxy-tryptophan | 4-methoxy | Argyrin A (antiproteasomal) | Crucial for activity | rsc.orgscispace.com |
| (S)-5-methoxy-tryptophan | 5-methoxy | Argyrin A analogue (antimicrobial) | Tolerated, maintained activity | rsc.orgscispace.com |
| 5-methoxy-D,L-tryptophan | 5-methoxy | IDO enzyme interaction | Acted as a substrate | researchgate.net |
| 5-methoxytryptophan derivative | 5-methoxy | Transglutaminase 2 inhibition | Lower affinity, higher reactivity | nih.gov |
| Methoxy-substituted tryptophan derivative | ortho (2-position) | Antiviral (TMV) | Highest activity among isomers | nih.gov |
| Methoxy-substituted tryptophan derivative | meta (e.g., 5- or 7-position) | Antiviral (TMV) | Moderate activity | nih.gov |
| Methoxy-substituted tryptophan derivative | para (e.g., 6-position) | Antiviral (TMV) | Lower activity | nih.gov |
Stereochemical Determinants in Ligand-Target Interactions (D- vs. L-stereochemistry)
The stereochemistry of the alpha-carbon in tryptophan is a fundamental factor governing its interaction with biological targets, which are themselves chiral. The distinction between the D- and L-enantiomers is often critical for biological activity.
In the context of the E. coli trp repressor, L-tryptophan acts as a corepressor, enabling the repressor to bind to its operator DNA. researchgate.net In contrast, D-tryptophan binds very poorly to the aporepressor and does not effectively promote DNA binding. researchgate.net This demonstrates a clear stereochemical preference for the L-isomer in this system. Studies on tryptophan analogues have further elucidated the importance of the stereochemistry of the side chain for inhibitor activity. nih.gov For instance, in the development of transglutaminase 2 inhibitors, testing a derivative prepared from (S)-5-fluorotryptophan highlighted the importance of the (S-), or L-, side chain stereochemistry for the inhibitor's activity. nih.gov
However, the preference for one stereoisomer over the other is not universal and depends on the specific biological target. While many biological systems are specific for L-amino acids, there are notable exceptions where D-amino acids exhibit significant activity. The synthesis of optically active 6-methoxy-D-tryptophan has been important for its use in the total synthesis of certain indole alkaloids. researchgate.net The asymmetric synthesis of this compound has also been accomplished and utilized in the synthesis of various natural products. mdpi.com
The enantiomeric separation of tryptophan derivatives is a key analytical challenge. Methods using chiral stationary phases in HPLC have been developed to effectively separate D- and L-isomers of various monosubstituted tryptophans, including 5-methoxytryptophan. nih.gov This separation is crucial for evaluating the optical purity of synthesized compounds and for studying the biological activity of individual enantiomers. nih.gov
The table below illustrates the differential biological effects of D- and L-tryptophan analogues in various systems.
| Tryptophan Analogue | Stereochemistry | Biological System/Target | Effect | Reference |
| Tryptophan | L-isomer | E. coli trp repressor | Acts as a corepressor, promotes DNA binding | researchgate.net |
| Tryptophan | D-isomer | E. coli trp repressor | Binds poorly, no significant corepressor activity | researchgate.net |
| 5-fluorotryptophan derivative | L-isomer (S-) | Transglutaminase 2 | Important for inhibitor activity | nih.gov |
| 6-methoxy-tryptophan | D-isomer | Synthetic precursor | Used in the synthesis of indole alkaloids | researchgate.net |
| 7-methoxy-tryptophan | D-isomer | Synthetic precursor | Used in the total synthesis of natural products | mdpi.com |
Optimization Strategies for Tryptophan-Based Compounds
The optimization of tryptophan-based compounds to enhance their biological activity, selectivity, and pharmacokinetic properties is a key objective in drug discovery. Several strategies can be employed to achieve this.
One primary strategy is the modification of the tryptophan scaffold to improve its interaction with the target. This can involve the introduction of various substituents on the indole ring to modulate electronic and steric properties. iris-biotech.de For example, the introduction of a fluorine atom can alter the electron density of the aromatic system and thereby modify binding interactions. iris-biotech.de The synthesis of a wide range of tryptophan analogues with different substitutions allows for a systematic exploration of the chemical space around the lead compound. rsc.orgscispace.comrsc.org
Computational methods also play a significant role in the optimization process. Electrostatic affinity optimization is a computational tool that can be used to design ligands with improved binding affinity by identifying the optimal charge distribution for a ligand within a given receptor binding site. mit.edu This methodology has been applied to the design of inhibitors, including those based on tryptophan residues. mit.edu
For tryptophan analogues that are produced through fermentation, optimization strategies focus on improving the production yield. This can involve genetic modification of the producing organism, as well as optimization of the fermentation conditions such as nutrient supply, pH, and temperature. mdpi.com The use of tryptophan analogues in the culture medium can also be a strategy to select for overproducing strains. mdpi.com
In the context of peptide-based drugs containing tryptophan, optimization can involve the synthesis of analogues with modified tryptophan residues to enhance properties like protease resistance and cell permeability. iris-biotech.de For example, incorporating non-canonical tryptophan derivatives can improve the stability and performance of the peptide. iris-biotech.de
Analytical Methodologies for 7 Methoxy D Tryptophan and Its Metabolites in Research Samples
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 7-Methoxy-D-tryptophan, providing the necessary separation from other endogenous and exogenous compounds present in research samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tryptophan and its derivatives. shimadzu.com.au For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a C18 stationary phase. oup.com The separation is achieved based on the compound's polarity, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.com The methoxy (B1213986) group on the indole (B1671886) ring of this compound increases its hydrophobicity compared to unsubstituted tryptophan, which influences its retention time on the column. Optimization of the mobile phase composition, pH, and gradient elution is critical to achieve adequate resolution from closely related metabolites. oup.com
A key challenge in the analysis of this compound is its separation from its L-enantiomer and other positional isomers (e.g., 5-methoxy-tryptophan). nih.gov This often requires specialized chiral stationary phases, as discussed in section 6.2.
Table 1: Illustrative HPLC Parameters for Tryptophan Analog Analysis
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like tryptophan derivatives. |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile | Formic acid aids in protonation and improves peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) | The indole ring provides strong UV absorbance and native fluorescence for sensitive detection. |
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their polar nature and the presence of carboxyl and amino groups. sigmaaldrich.com Therefore, derivatization is an essential step to increase their volatility and thermal stability for GC-MS analysis. sigmaaldrich.comjfda-online.com
Common derivatization strategies involve the conversion of the polar functional groups into less polar silyl, acyl, or alkyl derivatives. sigmaaldrich.comjfda-online.com For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed. nih.gov The resulting derivatives are more amenable to separation on a GC column and subsequent detection by mass spectrometry. The mass spectrometer provides high selectivity and allows for structural elucidation based on the fragmentation patterns of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of low-abundance analytes in complex matrices due to its high sensitivity, selectivity, and specificity. mdpi.comnih.gov This technique is particularly well-suited for the analysis of this compound and its metabolites in biological samples such as plasma and tissue homogenates. nih.gov
The LC component separates the analytes, which are then ionized, typically using electrospray ionization (ESI). rsc.org The mass spectrometer then isolates a specific precursor ion (the molecular ion of the analyte) and subjects it to collision-induced dissociation to generate characteristic product ions. The detection of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise. nih.gov The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, such as cone voltage and collision energy, for each specific analyte. eur.nl
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
|---|---|---|---|
| This compound | 235.1 | 218.1 | Loss of NH3 |
| This compound | 235.1 | 189.1 | Loss of the carboxyl group and subsequent fragmentation |
Note: These are predicted transitions and would require experimental verification.
Enantioselective Analysis and Chiral Resolution Techniques
Distinguishing between D- and L-enantiomers of amino acids is critical, as they can have different biological activities. nih.gov For this compound, enantioselective analysis is necessary to confirm its stereochemical purity and to study its potential chiral inversion in biological systems.
Chiral resolution can be achieved through several approaches. One common method is the use of chiral stationary phases (CSPs) in HPLC. chromatographyonline.comphenomenex.com These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For tryptophan derivatives, CSPs based on macrocyclic glycopeptides, cyclodextrins, or cinchona alkaloids have been shown to be effective. nih.govnih.gov For instance, a cinchona alkaloid-based zwitterionic CSP has demonstrated efficient enantiomeric separation of various monosubstituted tryptophan derivatives, including 5-methoxytryptophan, which is structurally similar to this compound. nih.gov
Another approach is pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. acs.orgmst.edu Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol are often used for this purpose. researchgate.net
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Vis spectroscopy, can be used for the detection and quantification of this compound, although they generally offer lower selectivity compared to mass spectrometry. The indole ring of tryptophan and its derivatives exhibits strong UV absorbance. sielc.com The absorption maxima for tryptophan are typically around 280 nm. sielc.com The presence of the methoxy group at the 7-position is expected to cause a slight bathochromic (red) shift in the absorption spectrum. researchgate.net
While direct spectrophotometric quantification in complex biological samples is challenging due to interference from other UV-absorbing compounds, it can be a useful detection method when coupled with a powerful separation technique like HPLC. shimadzu.com.au Derivative spectrophotometry, which measures the first or higher-order derivative of the absorbance spectrum, can sometimes be used to resolve overlapping spectral bands and improve selectivity. researchgate.net Colorimetric methods based on specific reactions of the indole moiety can also be employed, though their applicability to substituted tryptophans like the 7-methoxy derivative would need to be validated. nih.gov
Strategies for Sample Preparation and Derivatization for Enhanced Analytical Performance
Effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest from the sample matrix. nih.gov For research samples like plasma, serum, or tissue homogenates, common preparation steps include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov Protein precipitation is often achieved using organic solvents like acetonitrile or acids such as perchloric or trichloroacetic acid. nih.gov SPE can provide a more thorough cleanup and allows for the selective elution of the analyte. researchgate.net
As mentioned for GC-MS analysis, derivatization is often necessary to improve the analytical properties of this compound. sigmaaldrich.com In addition to increasing volatility for GC, derivatization can be used to:
Enhance ionization efficiency in LC-MS: Modifying the molecule can improve its response in the mass spectrometer. semanticscholar.org
Introduce a fluorescent tag: For highly sensitive detection by fluorescence-based HPLC. frontiersin.org
Enable chiral separation: By creating diastereomers with a chiral reagent. mst.edu
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte. frontiersin.orgmdpi.com
Applications and Future Directions in Academic Research
Utility in the Total Synthesis of Complex Natural Products
The structural rigidity and distinct stereochemistry of D-amino acids make them crucial components in the synthesis of complex, biologically active natural products. 7-Methoxy-D-tryptophan, and its close chemical relatives, serve as pivotal chiral building blocks for constructing elaborate molecular architectures that are otherwise challenging to assemble.
Notably, derivatives of D-tryptophan have been instrumental in the synthesis of complex indole (B1671886) alkaloids. For instance, the enantioselective total synthesis of (+)-psychotetramine, a complex alkaloid, utilized a 7-bromo-D-tryptophan derivative as a key starting material. nih.gov This synthesis strategy highlights the utility of functionalized D-tryptophan scaffolds in modular approaches to creating hybrid natural products. nih.gov The synthesis involved a critical step of coupling the D-tryptophan derivative with o-iodoaniline to form a key intermediate, showcasing a powerful method for constructing C3-quaternized pyrroloindoline structures. nih.govresearchgate.net
Similarly, the total synthesis of psychotrimine has been achieved with high efficiency using tryptamine (B22526) derivatives, demonstrating the importance of the tryptophan framework in assembling N-linked tryptamine dimers. nih.gov These syntheses underscore the value of substituted D-tryptophan analogs in providing the necessary stereochemical control and functional handles to build complex, polycyclic systems that are prevalent in many biologically active natural products. rsc.orgjst.go.jpnews-medical.netnih.gov The electron-rich indole side chain of tryptophan is a versatile substrate for modifications that lead to a diverse range of cyclic peptide natural products with fascinating molecular structures and biological activities. rsc.org
| Natural Product Class | Key Precursor Mentioned | Synthetic Strategy Highlight |
| Indole Alkaloids (e.g., Psychotetramine) | 7-Bromo-D-tryptophan derivative | Modular approach via indole-aniline coupling |
| N-Linked Tryptamine Dimers (e.g., Psychotrimine) | Tryptamine derivatives | Direct indole-aniline coupling |
| Cyclic Peptides | Tryptophan | Cyclase-mediated linkage of the side chain |
Design and Development of Novel Biologically Active Chemical Probes
Tryptophan analogs are increasingly being designed as chemical probes to investigate biological processes and enzyme mechanisms. nih.govrsc.org These "tool compounds" can help elucidate the function of specific proteins or pathways. This compound, with its methoxy (B1213986) group and D-configuration, offers unique properties for the development of such probes.
The metabolism of tryptophan is a critical pathway in immune regulation, and the enzyme indoleamine-2,3-dioxygenase 1 (IDO1) is a key player. nih.govrsc.org Tryptophan analogs have been synthesized to act as probes for studying the mechanism of IDO1. nih.govrsc.org These probes can help intercept intermediates in the catalytic cycle or bind to allosteric sites, providing insights into the enzyme's function. nih.govrsc.org The design of such probes often involves modifying the indole ring, and the 7-methoxy substitution could alter binding affinity or electronic properties, making it a useful feature for a chemical probe.
Furthermore, tryptophan analogs containing bioorthogonal handles, such as terminal alkynes, have been developed for protein profiling studies. researchgate.net These probes can be incorporated into proteins during synthesis and later tagged with fluorescent reporters or affinity labels via "click chemistry." This allows for the visualization and identification of newly synthesized proteins. researchgate.net While not yet demonstrated specifically for this compound, its scaffold could be readily adapted for such purposes, enabling studies on protein synthesis in various biological contexts.
| Probe Type | Target/Application | Potential Role of this compound |
| Mechanistic Enzyme Probe | Indoleamine-2,3-dioxygenase 1 (IDO1) | Modulate binding affinity and report on the active site environment |
| Protein Profiling Probe | Tracking active protein synthesis | Serve as a scaffold for adding bioorthogonal handles (e.g., alkynes) |
| Fluorescent Probe | Studying protein microenvironments | The methoxy group could modulate the intrinsic fluorescence of the indole ring |
Exploration of Biological Functions and Therapeutic Potential (based on D-tryptophan research)
While direct studies on this compound are emerging, the extensive research on its parent compound, D-tryptophan, provides a strong basis for exploring its potential biological roles. D-tryptophan is not merely an inactive isomer of L-tryptophan; it possesses unique physiological properties and therapeutic potential. frontiersin.orgnih.govresearchgate.net
D-tryptophan is known to be produced by microbes and can act as an immunomodulatory agent, helping to regulate intestinal homeostasis and alleviate allergic diseases. frontiersin.org It has been shown to promote the production of anti-inflammatory cytokines like IL-10. frontiersin.org Furthermore, D-tryptophan and its derivatives are being investigated for their roles in the therapy of several major diseases. frontiersin.orgnih.gov
Cancer Therapy : D-tryptophan is a precursor for drugs used in cancer therapy. frontiersin.orgnih.gov For example, the D-tryptophan derivative Indoximod (1-methyl-D-tryptophan) is an inhibitor of the IDO1 enzyme, which is implicated in tumor-mediated immune suppression. nih.govresearchgate.netnih.gov
Atherosclerosis and Osteoporosis : Research suggests D-tryptophan plays a role in the treatment of atherosclerosis and osteoporosis. frontiersin.orgnih.govresearchgate.net
Bacterial Biofilms : D-tryptophan has been found to inhibit the growth of bacterial biofilms, suggesting its potential use as a food preservative or antimicrobial agent. frontiersin.orgnih.govresearchgate.net
The introduction of a methoxy group at the 7-position of the D-tryptophan indole ring could modulate these activities. The methoxy group can alter the molecule's lipophilicity, potentially affecting its absorption, distribution, and ability to cross biological membranes. It could also influence its binding to target enzymes and receptors, possibly enhancing its therapeutic efficacy or altering its biological function.
| Research Area | Known Role of D-Tryptophan | Potential Modulation by 7-Methoxy Group |
| Immunomodulation | Regulates intestinal homeostasis, alleviates allergic diseases. frontiersin.org | Could alter interaction with immune receptors or enzymes. |
| Oncology | Precursor for IDO1 inhibitors like Indoximod. frontiersin.orgresearchgate.netnih.gov | May enhance binding to the IDO1 active site. |
| Cardiovascular/Bone Health | Potential therapeutic for atherosclerosis and osteoporosis. frontiersin.orgnih.gov | Could improve bioavailability or target engagement. |
| Antimicrobial | Inhibits bacterial biofilm formation. frontiersin.orgnih.govresearchgate.net | May alter the mechanism of biofilm disruption. |
Emerging Research Avenues and Unexplored Biological Roles
The unique structure of this compound opens up several intriguing avenues for future research. The combination of the D-amino acid configuration and the 7-methoxy substitution creates opportunities for novel applications in peptide science, neurobiology, and metabolic engineering.
One of the most promising areas is the incorporation of this compound into peptides. The D-configuration can impart resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs. Furthermore, the presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for biological activity. The 7-methoxy group could further influence the peptide's conformation and its interaction with biological targets. Peptides containing tryptophan residues have been shown to have unique properties, such as triggering glycosaminoglycan-dependent endocytosis, a role that could be explored for this analog. nih.gov
The blood-brain barrier is a significant challenge for delivering therapeutics to the central nervous system. The increased lipophilicity provided by the methoxy group might enhance the ability of this compound or peptides containing it to cross this barrier. Given that tryptophan metabolites are crucial for neuronal function, this raises the possibility of developing novel neuroactive compounds for treating neurological and psychiatric disorders. researchgate.netnih.gov
Finally, since D-tryptophan is a product of microbial metabolism, an unexplored avenue is whether microbes can be engineered to produce this compound. This could provide a sustainable and cost-effective source of this valuable compound for research and therapeutic development.
Computational and In Silico Approaches for Tryptophan Analog Research
Computational methods, including molecular dynamics (MD) simulations and ligand docking, are powerful tools for investigating tryptophan analogs and predicting their behavior. cipsm.deresearchgate.netnih.gov These in silico approaches can provide valuable insights that guide experimental design, saving time and resources.
Predicting Protein Binding : Docking studies can predict how this compound might bind to the active site of a target enzyme, such as tryptophanyl-tRNA synthetase or IDO1. nih.govcipsm.de By calculating relative binding energies, these models can help prioritize which analogs are most likely to be effective inhibitors or probes, correlating well with their translational activities. cipsm.de
Understanding Conformational Effects : MD simulations can be used to explore the conformational landscape of peptides containing this compound. researchgate.net These simulations can reveal how the D-amino acid and the methoxy group influence the peptide's structure, stability, and dynamics compared to its all-L-amino acid counterpart. researchgate.net For example, simulations have shown that D-tryptophan-containing peptides can assume more compact conformations than their L-isomers. researchgate.net
Elucidating Interaction Mechanisms : By simulating the interaction between a tryptophan analog and its biological target, researchers can identify key residues and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. nih.gov This information is crucial for the rational design of more potent and selective molecules.
These computational approaches are essential for accelerating research into tryptophan analogs. They provide a molecular-level understanding that complements experimental data and facilitates the development of novel compounds with tailored properties for therapeutic and biotechnological applications. researchgate.net
Q & A
Q. Advanced
- In vitro assays : Use recombinant IDO/TDO enzymes or cell lysates, measuring tryptophan depletion or kynurenine accumulation via HPLC-UV or LC-MS .
- Controls : Include IDO/TDO knockout models or competitive inhibitors (e.g., 1-methyl-tryptophan) to confirm specificity.
- In vivo models : Assess immune response modulation in tumor-bearing mice, monitoring T-cell proliferation and cytokine profiles .
How can conflicting data on this compound’s biological activity be resolved?
Advanced
Discrepancies may arise from:
- Enzyme specificity : Confirm whether the study system expresses IDO (common in immune cells) or TDO (hepatic or glioma-derived) .
- Enantiomeric contamination : Re-evaluate purity using chiral separation techniques .
- Assay conditions : Standardize oxygen levels (critical for IDO/TDO activity) and buffer pH .
What methodological challenges arise in ensuring the stability of this compound under physiological conditions?
Q. Advanced
- Degradation pathways : Monitor via accelerated stability studies (e.g., exposure to light, heat, or oxidizing agents).
- Analytical validation : Use stability-indicating assays (e.g., LC-MS with forced degradation) to quantify intact compound vs. breakdown products.
- Buffer optimization : Include antioxidants (e.g., ascorbate) or chelating agents to mitigate metal-catalyzed oxidation .
How can researchers investigate this compound’s interaction with the aryl hydrocarbon receptor (AhR)?
Q. Advanced
- AhR activation assays : Use reporter cell lines (e.g., HepG2-AhR-luciferase) to test if this compound or its metabolites induce AhR-dependent transcription .
- Competitive binding studies : Employ radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity.
- Metabolite profiling : Identify kynurenine analogs via high-resolution MS to link AhR activation to specific catabolites .
What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Q. Advanced
- Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- ANOVA with post hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).
- Meta-analysis : Aggregate data from independent studies to resolve variability, applying random-effects models to account for heterogeneity .
How should researchers address ethical considerations in preclinical studies involving this compound?
Q. Advanced
- Animal welfare : Adhere to ARRIVE guidelines for tumor xenograft models, ensuring humane endpoints (e.g., tumor volume limits).
- Institutional Review Board (IRB) approval : Required for studies using human-derived cells or tissues .
- Data transparency : Publish raw datasets (e.g., metabolomics profiles) in public repositories with metadata on experimental conditions .
What computational tools can predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to IDO/TDO active sites.
- DFT calculations : Analyze electronic properties (e.g., frontier orbitals) to predict reactivity, as applied in diiron center studies .
- MD simulations : Simulate ligand-protein dynamics (e.g., in GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
